

# Application Note: Rhodium-Catalyzed Synthesis of Chiral Sulfoximines

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## Compound of Interest

Compound Name: *S-Ethyl-S-phenyl sulfoximine*

CAS No.: 1889-63-0

Cat. No.: B2432677

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## Executive Summary: The Rise of the "Chemical Chameleon"

Sulfoximines (

) have emerged as critical bioisosteres for sulfones and sulfonamides in drug discovery. Their tetrahedral geometry, high metabolic stability, and hydrogen-bonding capability allow for fine-tuning of physicochemical properties (solubility, lipophilicity). Notable clinical candidates like Roniciclib (CDK inhibitor) and Ceralasertib (ATR inhibitor) validate their therapeutic utility.

This guide addresses the primary challenge in their adoption: accessing enantiomerically pure forms. We present two Rhodium-based methodologies:

- Protocol A (Stereospecific): Rh<sub>2</sub>(esp)<sub>2</sub>-catalyzed nitrene transfer to enantioenriched sulfoxides (Retention of Configuration).
- Protocol B (Enantioselective): Chiral Rh(II)-catalyzed S-alkylation of sulfenamides (De Novo Chiral Center Formation).

## Mechanistic Principles

### Pathway A: Stereospecific Nitrene Transfer

This pathway relies on the electrophilic nature of a transient Rhodium-Nitrene species.

- Precursors: Carbamates (e.g.,  
,  
) or sulfonylamines are oxidized in situ by hypervalent iodine (  
) to form an iodonane.
- Catalytic Cycle: The Rh(II) dimer reacts with the iodonane to generate a Rh-Nitrene intermediate. The sulfoxide acts as a nucleophile, attacking the nitrene nitrogen.
- Stereochemistry: The reaction proceeds with complete retention of configuration at the sulfur atom.<sup>[1][2]</sup> If you start with an enantiopure sulfoxide, you yield an enantiopure sulfoximine.<sup>[1][3]</sup>

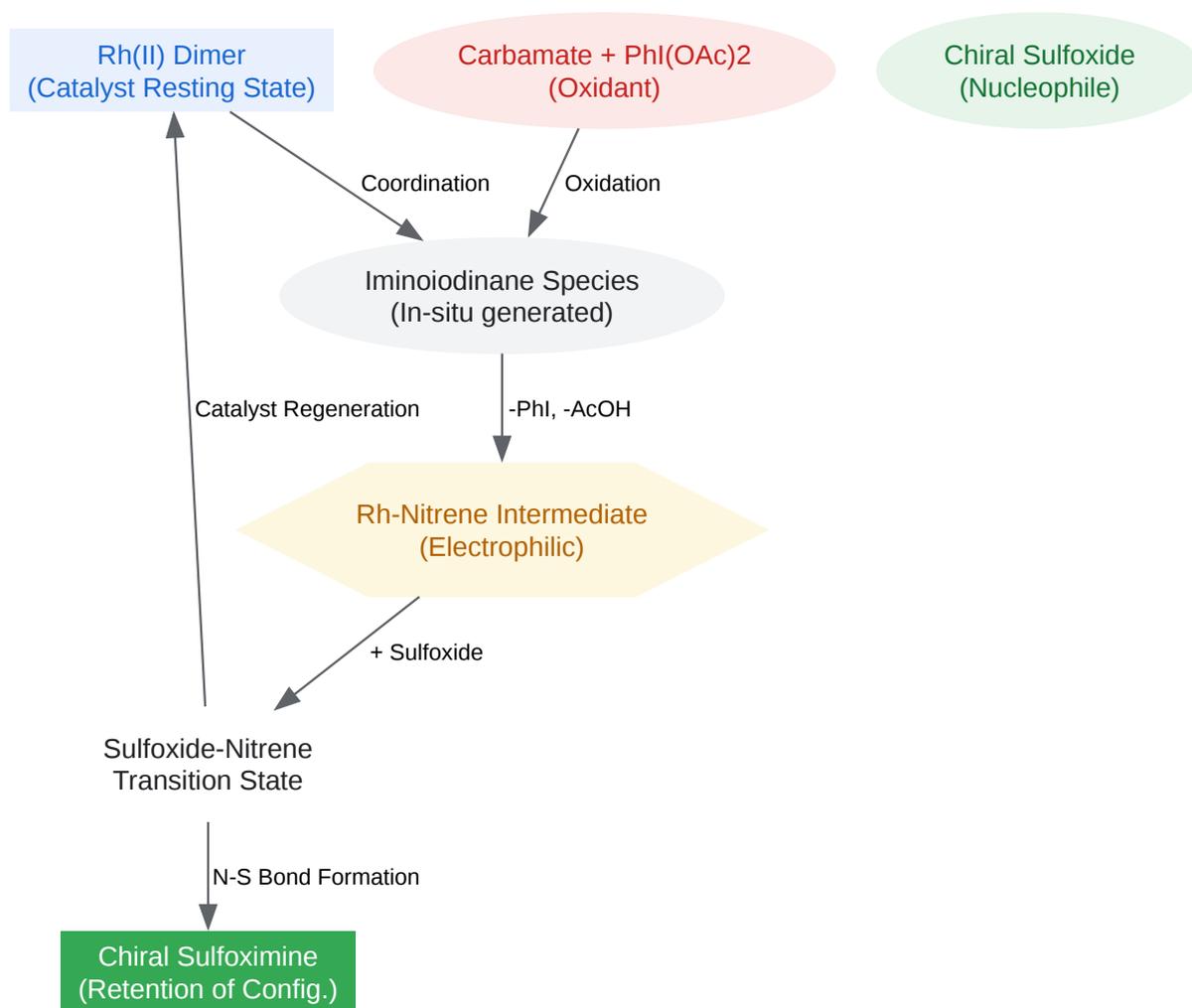
## Pathway B: Enantioselective S-Alkylation

This pathway constructs the chiral center from an achiral sulfenamide (  
) and a diazo compound.

- Catalytic Cycle: A chiral Rh(II) catalyst decomposes the diazo compound to form a Rh-Carbenoid.
- Stereochemistry: The sulfenamide attacks the carbenoid in an enantioselective manner, dictated by the chiral ligands on the Rhodium core (e.g., Davies' catalysts).

## Visualizing the Catalytic Logic

The following diagram illustrates the mechanism for Pathway A (Nitrene Transfer), the most widely adopted route in medicinal chemistry.



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Caption: Catalytic cycle for Rh(II)-mediated stereospecific nitrene transfer to sulfoxides.

## Catalyst Selection Guide

Catalyst	Structure	Key Application	Pros	Cons
$\text{Rh}_2(\text{OAc})_4$	Rhodium(II) acetate dimer	General Nitrene Transfer	Inexpensive; widely available.	Lower stability; requires higher loading (5 mol%) for difficult substrates.
$\text{Rh}_2(\text{esp})_2$	Bis(rhodium( $\alpha, \alpha', \alpha'$ -tetramethyl-1,3-benzenedipropionic acid))	Optimized Nitrene Transfer	High turnover; robust; works at low loading (0.1-2 mol%); excellent for carbamates.	More expensive than acetate.
$\text{Rh}_2(\text{R-p-Ph-TPCP})_4$	Davies' Catalyst (Chiral)	Enantioselective S-Alkylation	Induces high enantioselectivity (>95% ee) in de novo synthesis.	High cost; specialized synthesis required.

Recommendation: For standard medicinal chemistry applications where a chiral sulfoxide is available (or easily made via oxidation), use  $\text{Rh}_2(\text{esp})_2$ . It offers the highest reliability and yield.

## Experimental Protocols

### Protocol A: Stereospecific Synthesis via Nitrene Transfer

Objective: Convert an enantioenriched sulfoxide to an N-protected sulfoximine with retention of stereochemistry. Reference Standard: Bull & Luisi Method (J. Org. Chem. 2015 / Org. Lett. 2022).

#### Materials

- Substrate: Chiral Sulfoxide (1.0 equiv)
- Nitrogen Source: Carbamate (

,

, or

) (1.5 - 2.0 equiv)

- Oxidant: (Diacetoxyiodo)benzene (  
) (1.5 - 2.0 equiv)
- Catalyst: Rh<sub>2</sub>(esp)<sub>2</sub> (Du Bois catalyst) (0.5 - 2.0 mol%)
- Additive: MgO (Magnesium Oxide) (2.0 - 4.0 equiv) – Critical for neutralizing acetic acid byproducts.
- Solvent: Toluene or DCM (0.2 M concentration).

## Step-by-Step Workflow

- Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the Chiral Sulfoxide (1.0 equiv), Carbamate (1.5 equiv), MgO (2.5 equiv), and Rh<sub>2</sub>(esp)<sub>2</sub> (1 mol%).
- Solvent Addition: Add Toluene (or DCM) to achieve a concentration of ~0.2 M relative to the sulfoxide.
- Oxidant Addition: Add PhI(OAc)<sub>2</sub> (1.5 equiv) in one portion.
  - Note: The reaction is generally exothermic. For large scales (>5g), add oxidant portion-wise.
- Reaction: Seal the vial (not strictly air-sensitive, but inert atmosphere is good practice). Stir at 35–40 °C for 4–16 hours.
  - Monitoring: Monitor via TLC or LCMS. The sulfoxide spot should disappear.
- Workup:
  - Dilute with DCM.
  - Filter the mixture through a pad of Celite to remove MgO and Rh residues.

- Concentrate the filtrate under reduced pressure.[4]
- Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradients).
- Deprotection (Optional):
  - Boc: Treat with TFA/DCM.
  - Cbz: Hydrogenolysis ( , Pd/C).
- Result: Free NH-Sulfoximine.[6][9][10][11][12]

## Workflow Diagram



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Caption: Operational workflow for Rh-catalyzed nitrene transfer.

## Protocol B: Enantioselective S-Alkylation (De Novo Synthesis)

Objective: Synthesize a chiral sulfoximine from an achiral sulfenamide. Reference Standard: Zhang & Bolm Methods.

### Materials

- Substrate: Sulfenamide ( ) (1.0 equiv)
- Alkylation Agent: Donor/Acceptor Diazo compound (1.2 equiv)
- Catalyst: Chiral Rh(II) complex (e.g., Rh<sub>2</sub>(R-p-Ph-TPCP)<sub>4</sub>) (1 mol%)

- Solvent: DCM or CHCl<sub>3</sub>.

## Key Steps

- Catalysis: Dissolve sulfenamide and Rh-catalyst in DCM. Add Diazo compound slowly (via syringe pump) to prevent dimerization. Stir at RT.
- Intermediate: This yields a Chiral Sulfilimine.
- Oxidation: Treat the crude sulfilimine with mCPBA or NaIO<sub>4</sub>/RuCl<sub>3</sub> to oxidize the S(IV) to S(VI) (Sulfoximine).
  - Note: This oxidation step typically retains the stereochemistry established in the first step. [\[10\]](#)

## Substrate Scope & Limitations

Parameter	Scope	Limitation
Sterics	Tolerates ortho-substitution on aryl rings.	Extremely bulky t-butyl sulfoxides may show slower kinetics.
Electronics	Works well with electron-rich and electron-neutral rings.	Electron-deficient sulfoxides (e.g., nitro-substituted) are slower nucleophiles; require higher temp or catalyst loading.
Functional Groups	Compatible with esters, halides, nitriles, and pyridines.	Free amines or alcohols must be protected (competitors for nitrene transfer).
Heterocycles	Excellent tolerance for pyridines, thiophenes, and thiazoles.	Strongly coordinating heterocycles (e.g., imidazoles) can poison the Rh catalyst.

## Troubleshooting Guide

- Problem: Low Conversion.

- Cause: Catalyst poisoning or old oxidant.
- Solution: Use fresh  $\text{PhI}(\text{OAc})_2$ . Switch from  $\text{Rh}_2(\text{OAc})_4$  to  $\text{Rh}_2(\text{esp})_2$ . Increase temp to  $50^\circ\text{C}$ .
- Problem: Loss of Enantiopurity (Protocol A).
  - Cause: Racemization of the starting sulfoxide during reaction (rare) or impure starting material.
  - Solution: Ensure reaction temperature does not exceed  $50^\circ\text{C}$ . Verify ee of starting sulfoxide.
- Problem: Poor Solubility.
  - Solution: Switch solvent to Trifluoroethanol (TFE) or a DCM/TFE mixture. TFE stabilizes the nitrene intermediate.

## References

- Bull, J. A.; Degennaro, L.; Luisi, R. "Straightforward Strategies for the Preparation of NH-Sulfoximines: A Serendipitous Story." [3][5] *Synlett*, 2017, 28, 2525–2538. [3] [Link](#)
- Zenzola, M.; Doran, R.; Luisi, R.; Bull, J. A. "Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides." [3][4] *Journal of Organic Chemistry*, 2015, 80, 6391–6399. [3][5][7] [Link](#)
- Okamura, H.; Bolm, C. "Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines." *Organic Letters*, 2004, 6, 1305–1307. [3][10] [Link](#)
- Feske, B. D.; Bolm, C. "Sulfoximines: Structures, Properties and Synthetic Applications." *Chemical Reviews*, 2004, 104, 906–916. [Link](#)
- Wang, Y.; Zhang, Z.; et al. "Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines." *J. Am. Chem. Soc.*, 2020, 142, 18628–18636. [Link](#)

- Zhong, Z.; Chesti, J.; Armstrong, A.; Bull, J. A. "Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides." [7] *Journal of Organic Chemistry*, 2022, 87, 16115–16126. [7] [Link](#)

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## Sources

- [1. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Sulfoximine synthesis by imidation \[organic-chemistry.org\]](#)
- [6. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection \[organic-chemistry.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
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